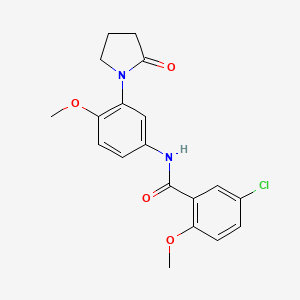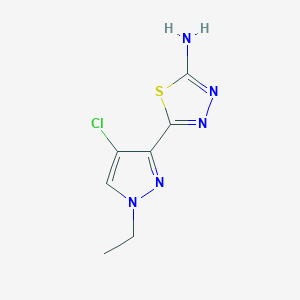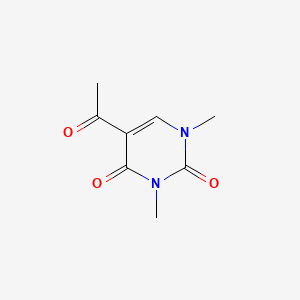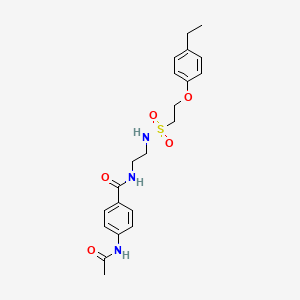
5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is an organic compound . It is used as an intermediate in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group with methoxy and chloro substituents, and a phenyl group with a methoxy substituent . The exact structure can be represented by the SMILES string: COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 368.84 . It has a melting point of 209-214 °C . The CAS Number is 16673-34-0 .Applications De Recherche Scientifique
Enantioselective Synthesis and Chemical Analysis
Research has been directed towards the synthesis of complex molecules, including those related to 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. For instance, studies on enantioselective synthesis techniques have provided insights into the preparation of structurally related compounds. Such methodologies are crucial for developing pharmaceuticals with specific enantiomeric purity, which can significantly affect the therapeutic efficacy and safety profile of drugs (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Properties and Receptor Agonist Potential
Another area of research has explored the pharmacological properties of benzamide derivatives, focusing on their agonist activity at specific serotonin receptors. This includes studies on compounds structurally similar to 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, investigating their potential to modulate gastrointestinal motility through serotonin 4 receptor activation. Such research is fundamental in the development of novel prokinetic agents with minimized side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Bioanalytical Method Development
The quantitative analysis of compounds akin to 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in biological matrices is critical for pharmacokinetic evaluations. Research efforts have been dedicated to developing and validating new bioanalytical methods that enable the precise measurement of such compounds in plasma and whole blood, facilitating the assessment of their pharmacokinetic profiles (Zalavadia, 2016).
Anticancer Research
Investigations into the cytotoxicity of related compounds provide valuable information on their potential as anticancer agents. For example, studies on quinazolinone derivatives, starting from precursors similar to the mentioned compound, have shown significant cytotoxic effects against various cancer cell lines. This research contributes to the identification of new therapeutic options for cancer treatment (Hour, Yang, Lien, Kuo, & Huang, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
Given its role as an intermediate in the synthesis of glyburide , it may contribute to the overall mechanism of action of glyburide, which involves closing ATP-sensitive potassium channels in the pancreatic beta cell membrane, leading to depolarization and insulin release .
Biochemical Pathways
As an intermediate in the synthesis of glyburide , it may indirectly influence the insulin signaling pathway.
Result of Action
As an intermediate in the synthesis of glyburide , its ultimate effect may contribute to the reduction of blood glucose levels by stimulating insulin release .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-7-5-12(20)10-14(16)19(24)21-13-6-8-17(26-2)15(11-13)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODLOLNFFHWXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2930897.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)
![(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B2930907.png)
![5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2930910.png)
![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)
